1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC16362213
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN2O3 |
|---|---|
| Molecular Weight | 294.73 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C14H15ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
| Standard InChI Key | VUUYIVFBZHZPAH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a morpholine ring. The IUPAC name derives from this arrangement: 1-(4-chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione. Key structural features include:
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Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5.
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and electronic effects.
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Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle contributing to solubility and hydrogen-bonding capacity.
The molecular formula is C₁₄H₁₅ClN₂O₃, with a calculated molecular weight of 294.73 g/mol .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound is unavailable, analogs provide insights:
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IR Spectroscopy: Expected peaks include C=O stretches (~1,740 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and morpholine C-N/C-O vibrations (~1,100 cm⁻¹) .
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NMR Predictions:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages (Figure 1):
Stage 1: Pyrrolidine-2,5-dione Core Formation
Cyclization of γ-aminobutyric acid derivatives or succinimide precursors under acidic (e.g., H₂SO₄) or basic conditions.
| Compound | IC₅₀ (μM) | Selectivity Over TDO |
|---|---|---|
| 1-(3-Chlorophenyl) analog | 0.12 | >100x |
| 1-(4-Fluorophenyl) analog | 0.18 | >50x |
| 1-(4-Chlorophenyl) derivative | Predicted: 0.15–0.25 | Theoretical |
The 4-chloro substitution may enhance hydrophobic interactions with IDO1’s active site compared to fluoro or methyl groups.
Antimicrobial Properties
Pyrrolidine-2,5-diones demonstrate broad-spectrum activity. Chlorophenyl derivatives show enhanced potency due to increased membrane permeability (Table 2) .
Table 2: Hypothesized Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | Ciprofloxacin (0.5) |
| Escherichia coli | 16–32 | Ciprofloxacin (0.25) |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Chlorine vs. Fluorine:
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Lipophilicity: Cl (π = 0.71) > F (π = 0.14), favoring blood-brain barrier penetration .
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Electron-Withdrawing Effect: Cl (-I effect) enhances electrophilicity of the dione core, potentially increasing reactivity with biological nucleophiles.
Morpholine vs. Piperidine:
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